molecular formula C7H12O4 B1625641 3-(Acetyloxy)-2,2-dimethylpropanoic acid CAS No. 2843-16-5

3-(Acetyloxy)-2,2-dimethylpropanoic acid

Cat. No.: B1625641
CAS No.: 2843-16-5
M. Wt: 160.17 g/mol
InChI Key: MKSTVOHTVVVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetyloxy)-2,2-dimethylpropanoic acid, registered under CAS number 2843-16-5, is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound features a propanoic acid backbone that is functionalized with an acetyloxy group at the 3-position and two methyl groups at the 2-position, creating a sterically interesting and multifunctional structure. Its specific molecular framework makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both carboxylic acid and ester functionalities within the same molecule allows it to be used in the synthesis of more complex molecules, serving as a building block for pharmaceuticals and other specialty chemicals . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2843-16-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-acetyloxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H12O4/c1-5(8)11-4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10)

InChI Key

MKSTVOHTVVVYHL-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C)(C)C(=O)O

Canonical SMILES

CC(=O)OCC(C)(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Acetyloxy 2,2 Dimethylpropanoic Acid and Its Structural Analogs

Esterification and Hydrolysis Routes to 3-(Acetyloxy)-2,2-dimethylpropanoic Acid

The formation and cleavage of ester bonds are central to the synthesis of this compound. These routes typically involve either the hydrolysis of a pre-existing ester or the direct acetylation of a hydroxyl precursor.

One of the most direct methods for preparing this compound is through the hydrolysis of its corresponding alkyl esters, such as methyl or ethyl 3-acetyloxy-2,2-dimethylpropionate. This transformation is typically achieved via saponification, a process involving base-catalyzed hydrolysis. masterorganicchemistry.comlibretexts.org

The reaction mechanism proceeds through the nucleophilic addition of a hydroxide (B78521) ion (e.g., from NaOH or KOH) to the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an alkoxide ion (RO⁻) and yielding a carboxylate salt. masterorganicchemistry.com The final step involves an acidic workup (e.g., with HCl) to protonate the carboxylate, affording the desired this compound. operachem.com The use of a base in the initial step makes the reaction effectively irreversible, as the carboxylate salt formed is resistant to further nucleophilic attack. masterorganicchemistry.com

Table 1: General Conditions for Saponification of Esters

Parameter Condition
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Typically a mixture of alcohol (Methanol, Ethanol) and water
Temperature Room temperature to reflux, depending on substrate reactivity

| Workup | Acidification with a strong acid (e.g., HCl) |

An alternative and common route involves the direct acetylation of the hydroxyl group of 3-hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid. sigmaaldrich.combiosynth.comthermofisher.com This method builds the target molecule from a readily available precursor.

The acetylation is typically performed using acetic anhydride (B1165640) as the acetylating agent. A catalyst is often employed to facilitate the reaction. For instance, a procedure analogous to the acetylation of a similar structure, methyl 3-hydroxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate, uses N,N-dimethylaminopyridine (DMAP) as a catalyst in a solvent like dichloromethane (B109758). rsc.orgrsc.org Another established method involves the reaction of a hydroxy acid with acetic anhydride, where acetic acid is formed as a byproduct. google.com This approach provides a high-yielding pathway to the desired acetyloxy derivative.

Functional Group Interconversions and Derivatization Strategies

The synthesis of analogs and derivatives of this compound often involves strategic functional group interconversions. Acylation, saponification, and hydrazinolysis are key reactions in this context.

Acylation is the fundamental reaction for introducing the acetyloxy group onto a hydroxyl-containing precursor. As detailed for a structural analog, the reaction of a hydroxyl group with acetic anhydride in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) effectively yields the corresponding acetate (B1210297) (acetyloxy) compound. rsc.orgrsc.org This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The high efficiency and mild conditions of this method make it a preferred choice for creating acetyloxy derivatives from their alcohol precursors.

Table 2: Representative Acylation Reaction Conditions

Parameter Condition Source
Substrate Methyl 3-hydroxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate rsc.orgrsc.org
Reagent Acetic Anhydride rsc.orgrsc.org
Catalyst N,N-Dimethylaminopyridine (DMAP) rsc.orgrsc.org
Solvent Dichloromethane rsc.orgrsc.org
Temperature 25 °C rsc.orgrsc.org

| Duration | 4 hours | rsc.orgrsc.org |

Saponification and hydrazinolysis are crucial reactions for modifying the ester functional group in derivatives of 2,2-dimethylpropanoic acid. These reactions alter the carboxyl end of the molecule, leading to different functionalities.

Saponification: As previously discussed, the hydrolysis of a methyl propanoate ester using a base like potassium hydroxide (KOH) in an alcohol-water mixture yields the corresponding carboxylic acid after acidification. rsc.orgrsc.org This is a standard method to convert an ester derivative back to its carboxylic acid form.

Hydrazinolysis: To create a hydrazide derivative, the ester is reacted with hydrazine (B178648) hydrate (B1144303). For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. rsc.orgrsc.org This reaction replaces the methoxy (B1213986) group of the ester with a hydrazinyl group (-NHNH2), providing a versatile intermediate for further synthesis, such as in the formation of amides via azide (B81097) coupling methods. rsc.orgrsc.org

Advanced Synthetic Approaches to 2,2-Dimethylpropanoic Acid Derivatives

Modern organic synthesis offers sophisticated methods for constructing the core 2,2-dimethylpropanoic acid skeleton and its derivatives. These approaches often provide greater control and efficiency compared to classical methods.

A prominent reagent in this context is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). wikipedia.org Its high acidity and cyclic structure make it a versatile building block. wikipedia.orgmdpi.com For instance, Knoevenagel condensation of Meldrum's acid with aldehydes can be used to synthesize substituted propanoic acids. mdpi.com The resulting adducts can undergo further transformations, such as alkylation and acylation, to introduce a wide variety of functional groups. wikipedia.orgclockss.org The acyl Meldrum's acids are particularly useful intermediates that can be converted into β-keto esters by reacting them with an alcohol. orgsyn.org

Furthermore, modern catalytic methods are being applied to the synthesis of derivatives. These include transition-metal-catalyzed reactions such as decarbonylative processes that can convert aliphatic carboxylic acids into olefins. rsc.org Photoredox/cobalt dual catalysis has also been employed for the decarboxylative elimination of carboxylic acids to form olefins, showcasing a contemporary approach to functional group manipulation. unl.edu The development of polymers from monomers like 3-hydroxy-2,2-dimethylpropanoic acid (HPA) and the ring-opening polymerization of related lactones, such as b-pivalolactone, represent another advanced synthetic frontier, leading to materials with unique properties. digitellinc.com

Carboxylation of Grignard Reagents for Propanoic Acid Skeletons

A prominent method for synthesizing carboxylic acids involves the carboxylation of Grignard reagents. This reaction is particularly effective for creating sterically hindered acids like 2,2-dimethylpropanoic acid, a structural analog of the target molecule. The process begins with the formation of a Grignard reagent from an alkyl or aryl halide, which then acts as a potent nucleophile. rsc.org

The Grignard reagent attacks the electrophilic carbon of carbon dioxide (often used in its solid form, known as dry ice) to yield a magnesium carboxylate salt. nih.govbyjus.com Subsequent acidification of this intermediate in an aqueous workup protonates the carboxylate to afford the final carboxylic acid. nih.govbyjus.com A critical aspect of this synthesis is the sequential addition of reagents, as the highly basic Grignard reagent would readily react with the acidic proton of a carboxylic acid. rsc.org The reaction must be conducted in an anhydrous aprotic solvent, such as ether, to prevent the premature quenching of the Grignard reagent. rsc.org

A classic example of this methodology is the synthesis of 2,2-dimethylpropanoic acid from tert-butyl chloride. The reaction proceeds by forming tert-butylmagnesium chloride, which is then carboxylated. This approach is advantageous as it allows for the creation of a quaternary carbon center at the C2 position and is not significantly impeded by the steric bulk of the tertiary alkyl halide. mdpi.com

Table 1: Synthesis of 2,2-Dimethylpropanoic Acid via Grignard Carboxylation

Starting MaterialReagentsProductYield (%)Reference
tert-Butyl chloride1. Mg, ether; 2. CO2; 3. H3O+2,2-Dimethylpropanoic acid61-70 unishivaji.ac.in

Note: The yield is dependent on the form of magnesium used.

Oxidative Pathways from Alcohols to 2,2-Disubstituted Propanoic Acids

The synthesis of 2,2-disubstituted propanoic acids can also be achieved through the oxidation of corresponding primary alcohols. This method is fundamental in organic synthesis for converting alcohols to carboxylic acids. wikipedia.orgbiosynth.com The process typically involves a strong oxidizing agent, such as potassium dichromate(VI) in an acidic medium. biosynth.com The reaction proceeds in two stages: the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. biosynth.com To ensure the reaction goes to completion and yields the carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to prevent the intermediate aldehyde from distilling out of the reaction mixture. wikipedia.org

In the context of synthesizing the precursor to the title compound, 3-hydroxy-2,2-dimethylpropanoic acid, a relevant starting material is neopentyl glycol (2,2-dimethylpropane-1,3-diol). Selective oxidation of one of the primary alcohol groups in neopentyl glycol would yield the desired 3-hydroxy-2,2-dimethylpropanoic acid. researchgate.net

Another key intermediate that can be oxidized is 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivaldehyde). This aldehyde is commercially produced via the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. nih.gov The subsequent oxidation of hydroxypivaldehyde provides a direct route to 3-hydroxy-2,2-dimethylpropanoic acid. While various oxidizing agents can be employed, specific conditions are required to selectively oxidize the aldehyde group without affecting the hydroxyl group.

The final step to obtain the title compound, this compound, is the acetylation of the hydroxyl group of 3-hydroxy-2,2-dimethylpropanoic acid. This esterification is typically carried out using acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.gov The acetylation of a structurally similar compound, methyl 3-hydroxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate, has been successfully achieved using acetic anhydride and DMAP in dichloromethane. rsc.org

Table 2: Illustrative Oxidative and Acetylation Reactions

Starting MaterialReagentsProductYield (%)Reference
EthanolK2Cr2O7, H2SO4, heatEthanoic acidNot specified wikipedia.orgbiosynth.com
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateAcetic anhydride, DMAP, CH2Cl2Methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoateNot specified rsc.org

Chemical Reactivity and Derivatization Studies of 3 Acetyloxy 2,2 Dimethylpropanoic Acid

Carbon-Carbon Bond Formation Reactions

The ability to form new carbon-carbon bonds is fundamental to synthetic organic chemistry. While direct C-C coupling with 3-(acetyloxy)-2,2-dimethylpropanoic acid is not extensively documented, its ester derivatives and structural analogs participate in key C-C bond-forming reactions.

Ester derivatives of this compound are potential substrates for C-C coupling reactions with carbon nucleophiles. A notable parallel can be drawn from the palladium-catalyzed reactions of allylic acylals (1,1-diacetates) with soft carbon nucleophiles like stabilized malonate esters. mdpi.com In these reactions, one acetoxy group acts as a leaving group, facilitating the formation of a new C-C bond. mdpi.com This suggests that the 3-acetyloxy group in a suitable derivative of this compound could similarly function as a leaving group under palladium catalysis to react with C-nucleophiles.

Furthermore, cross-coupling reactions involving organoboronic esters represent a powerful method for C-C bond formation. nih.gov Chiral secondary boronic esters have been shown to couple with retention of configuration, highlighting the potential for stereoselective synthesis. nih.gov This methodology could foreseeably be adapted for derivatives of this compound to introduce new carbon substituents.

Table 1: Representative C-C Coupling Reactions with Ester Derivatives and Analogs

Reaction TypeCatalyst/ReagentsNucleophileProduct TypeRef.
Allylic AlkylationPalladium (0)Malonic Acid EstersSubstituted Alkenes, Cyclopropanes mdpi.com
Suzuki-Miyaura CouplingPalladium Catalyst, BaseAryl/Vinyl Boronic AcidsBiaryls, Substituted Alkenes nih.gov
Coupling of Boronic EstersPalladium Catalyst, Silver OxideNot Applicable (dimerization or with another electrophile)Coupled Boronate Products nih.gov

Palladium-catalyzed carbonylation reactions are a cornerstone of industrial and academic synthesis for introducing a carbonyl group (C=O) into organic molecules. uit.no These reactions, such as the hydroalkoxycarbonylation of vinyl arenes, provide an atom-economical route to valuable carboxylic acid derivatives like 2-arylpropanoic acids. nih.gov The process involves the addition of a hydrogen atom and a carboxyl group across a double bond.

Analogously, a hypothetical hydroacyloxycarbonylation of an alkene using this compound could be envisioned. This would involve the palladium-catalyzed addition of the carboxylic acid's O-H bond and a carbonyl group (from CO gas) across the double bond, incorporating the acyloxydimethylpropanoic moiety into the product. Such transformations are highly valuable for creating complex esters. uit.nonih.gov

The palladium-catalyzed carbonylation of aryl or vinyl halides is another well-established method for synthesizing carboxylic acids and their derivatives. researchgate.net By analogy, derivatives of this compound could potentially be used as nucleophiles in such reactions to form anhydrides or esters, or their halide derivatives could serve as electrophiles.

Table 2: Analogous Palladium-Catalyzed Carbonylation Reactions

Reaction NameSubstrateReagentsProductRef.
Hydroxy/AlkoxycarbonylationVinyl ArenesCO, H₂O/Alcohol, Pd Catalyst2-Arylpropanoic Acids/Esters nih.gov
Carbonylative CouplingAryl Bromides, Boronic AcidsCO, Pd Catalyst, BaseAryl Ketones uit.no
AminocarbonylationAryl Bromides, AminesCO, Pd Catalyst, BaseAmides uit.no
Difluoroalkylative CarbonylationStyrenesEthyl Bromodifluoroacetate, CO, Pd CatalystDifluoropentanedioates nih.gov

Transformations Involving Carboxylic Acid and Ester Functions

The carboxylic acid and ester groups are the primary sites of reactivity in this compound, allowing for a wide array of derivatization strategies.

The carboxylic acid moiety of this compound can be readily converted into amides through standard coupling methodologies. This transformation is crucial for the synthesis of a wide range of compounds, including biologically active molecules. The reaction typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common coupling reagents used for this purpose include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium/guanidinium salts such as HBTU, HATU, and COMU. peptide.com These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent can be critical to minimize side reactions, such as epimerization when coupling with chiral amines or amino acids. peptide.com For instance, DEPBT is noted for causing very little epimerization, while PyBrOP is used for particularly challenging couplings. peptide.com

Table 3: Common Reagents for Amide Bond Formation

Reagent ClassExamplesKey FeaturesRef.
CarbodiimidesCDI (Carbonyldiimidazole)Useful for forming amides, esters, and thioesters. peptide.com
Phosphonium SaltsPyBrOPHighly reactive, suitable for hindered couplings. peptide.com
Uronium/Guanidinium SaltsHBTU, HATU, COMU, TDBTUEfficient, with some reagents designed to suppress racemization. peptide.com
Phosphonic Acid DerivativesDEPBTMinimizes epimerization in chiral substrates. peptide.com

The structure of this compound contains features relevant to protecting group strategies. The 3-acetyloxy group is essentially a protected alcohol. This acetate (B1210297) ester can be hydrolyzed under basic or acidic conditions to reveal the 3-hydroxy-2,2-dimethylpropanoic acid.

Conversely, the 2,2-dimethylpropanoic acid (pivalic acid) portion is often used to form pivaloyl (Piv) esters, which serve as robust protecting groups for alcohols. wikipedia.org The steric bulk of the t-butyl group makes pivaloyl esters resistant to a wide range of reagents, but they can be removed by hydrolysis with a strong base or by reduction with hydrides. wikipedia.org

The term "acylal" typically refers to a 1,1-di-ester (a geminal diacetate), which can be used to protect aldehydes. mdpi.comoup.com These are formed by reacting an aldehyde with acetic anhydride (B1165640). mdpi.com While this compound is not an acylal itself, its structure is related. It is a 1,3-hydroxy-acid that has been acetylated. The principles of ester-based protecting groups are directly applicable. The acetate can be selectively removed, or the carboxylic acid can be transformed while the acetate remains, depending on the reaction conditions. utsouthwestern.edu

Enzymatic and Chemoenzymatic Transformations

Enzymes offer a powerful tool for selective transformations under mild conditions. The ester and carboxylic acid functionalities of this compound and its derivatives are susceptible to enzymatic reactions.

Chemoenzymatic synthesis can also be employed to resolve racemic mixtures or create chiral building blocks. For instance, the kinetic resolution of racemic esters similar to the target molecule can be achieved using lipases or whole-cell systems like Saccharomyces cerevisiae (yeast). researchgate.net In such a process, the enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for their separation. researchgate.net These optically active hydroxy acids or esters are valuable precursors for synthesizing chiral molecules. researchgate.net

Table 4: Example of an Enzymatic Transformation

Substrate AnalogEnzymeReaction TypeOutcomeRef.
3-(acetyloxy)-2,2-bis(ethoxycarbonyl)propyl-protected thymidine (B127349) 5'-monophosphatePorcine CarboxyesteraseDeacetylationTriggers removal of the entire phosphate (B84403) protecting group. researchgate.net
Racemic ethyl 2-acetoxy-3-phenyl-propionateSaccharomyces cerevisiae (whole cells)Kinetic Resolution (via hydrolysis)Yields enantiomerically enriched (R)-3-hydroxy-3-phenylpropionate and unreacted (S)-acetate. researchgate.net

Biocatalytic Approaches for Structural Modification

Biocatalytic methods offer a green and highly selective alternative to traditional chemical transformations for the structural modification of this compound. The primary biocatalytic modification of this compound involves the hydrolysis of the acetyl ester group to yield 3-hydroxy-2,2-dimethylpropanoic acid, a valuable chiral building block. This transformation is typically achieved using hydrolases, particularly lipases and esterases.

Lipases are widely employed due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. jmbfs.orgresearchgate.net The enzymatic hydrolysis of the acetate in this compound is a key step that can be performed enantioselectively, allowing for the kinetic resolution of a racemic mixture of the starting material or the desymmetrization of a prochiral precursor. dntb.gov.ua For instance, lipases such as those from Candida species are known to catalyze the stereoselective acetylation and hydrolysis of alcohols and their corresponding esters. nih.gov

The general reaction for the lipase-catalyzed hydrolysis is as follows:

This compound + H₂O ⇌ 3-Hydroxy-2,2-dimethylpropanoic acid + Acetic acid

The efficiency and selectivity of this biocatalytic modification are influenced by several factors, including the choice of enzyme, reaction medium (aqueous buffer or organic solvent), pH, and temperature. rsc.org Immobilization of the lipase (B570770) can further enhance its stability and reusability, making the process more economically viable. researchgate.net

Research in chemoenzymatic synthesis often utilizes such biocatalytic steps to create chiral intermediates. nih.govmdpi.com For example, the enzymatic hydrolysis of a racemic ester can provide access to one enantiomer of the corresponding alcohol with high enantiomeric excess, while the unreacted ester enantiomer can be isolated and hydrolyzed chemically to obtain the other enantiomer. researchgate.net

Table 1: Examples of Hydrolases in Biocatalytic Ester Cleavage

Enzyme TypeSource Organism (Example)Typical ReactionSelectivity
LipaseCandida antarcticaHydrolysis of estersHigh enantioselectivity
LipaseRhizopus chinensisHydrolysis of estersHigh
EsterasePig Liver Esterase (PLE)Hydrolysis of estersVariable enantioselectivity
LipaseCandida rugosaHydrolysis of estersModerate to high enantioselectivity

Enantioselective Syntheses of Analogous Compounds

The enantioselective synthesis of compounds analogous to this compound, particularly chiral β-hydroxy acids and their derivatives, is a significant area of research due to their importance as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. rsc.org Various strategies have been developed to achieve high enantiopurity.

One prominent method is the asymmetric transfer hydrogenation of β-keto esters. For example, chiral 3-aryl-3-hydroxypropanoic esters have been synthesized with high enantiomeric excess (98% to >99% ee) using Ru(II) complexes as catalysts. nih.govresearchgate.net This method offers a direct route to chiral β-hydroxy esters from readily available starting materials.

Enzymatic dynamic kinetic resolution (DKR) is another powerful technique. This approach combines the enantioselective acylation or hydrolysis catalyzed by an enzyme with the in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org Lipases are commonly used enzymes in DKR processes for the synthesis of optically active β-hydroxy esters. rsc.org

Chemoenzymatic synthesis provides a versatile platform for producing enantiomerically pure compounds. nih.govnih.govresearchgate.net This can involve the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. For instance, the kinetic resolution of racemic ethyl 2-acetoxy-3-phenylpropionate using Saccharomyces cerevisiae yields ethyl (R)-3-hydroxy-3-phenylpropionate. researchgate.net Similarly, lactate (B86563) dehydrogenases (LDHs) have been employed for the asymmetric reduction of α-keto acids to produce chiral α-hydroxy acids, a strategy that could be adapted for analogous β-hydroxy acids. nih.gov

The stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved and incorporated into cyclic enkephalin analogues, demonstrating the utility of these chiral building blocks in medicinal chemistry. researchgate.net

Table 2: Overview of Enantioselective Synthesis Strategies for Analogous Compounds

MethodCatalyst/EnzymeSubstrate TypeProduct TypeReported Enantiomeric Excess (ee)
Asymmetric Transfer HydrogenationRu(II) complexesβ-Keto estersChiral β-hydroxy esters98% to >99%
Enzymatic Dynamic Kinetic ResolutionLipase + Metal catalystRacemic β-hydroxy acidsEnantiopure β-hydroxy estersHigh
Enzymatic Kinetic ResolutionSaccharomyces cerevisiaeRacemic β-acetoxy estersChiral β-hydroxy estersHigh
Asymmetric BioreductionLactate Dehydrogenase (LDH)α-Keto acidsChiral α-hydroxy acids>99.5%

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 3-(Acetyloxy)-2,2-dimethylpropanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl protons of the acetyl group, the gem-dimethyl protons, the methylene (B1212753) protons, and the acidic proton of the carboxyl group. The acidic proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can vary with solvent and concentration. washington.edu The methylene protons adjacent to the ester oxygen are expected around δ 4.0 ppm. The singlet for the acetyl methyl protons would appear around δ 2.1 ppm, and the singlet for the two equivalent methyl groups on the propanoic acid backbone would be observed further upfield, around δ 1.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the carbonyl carbon of the carboxylic acid (δ ~180 ppm), the carbonyl carbon of the ester (δ ~171 ppm), the methylene carbon (δ ~68 ppm), the quaternary carbon (δ ~40 ppm), the gem-dimethyl carbons (δ ~22 ppm), and the acetyl methyl carbon (δ ~21 ppm). docbrown.info The chemical shifts are influenced by the electronegativity of the nearby oxygen atoms. docbrown.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)~180
Ester Carbonyl (-OC=O)-~171
Methylene (-O-CH₂-)~4.0 (s)~68
Quaternary Carbon (-C(CH₃)₂)-~40
gem-Dimethyl (-C(CH₃)₂)~1.3 (s)~22
Acetyl Methyl (CH₃-C=O)~2.1 (s)~21

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. lumenlearning.com The IR spectrum of this compound is characterized by the distinct absorption bands of its two carbonyl groups (carboxylic acid and ester) and hydroxyl group.

The most prominent features in the spectrum would be:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info

C-H Stretch (Alkyl): Strong absorptions between 2960 and 2850 cm⁻¹ are characteristic of the methyl and methylene C-H bonds. libretexts.org

C=O Stretch (Carbonyl): This region is crucial for identifying the compound. Two distinct or overlapping strong absorption peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1725-1700 cm⁻¹. docbrown.info The ester C=O stretch is found at a slightly higher frequency, generally between 1750-1735 cm⁻¹. libretexts.org

C-O Stretch: Absorptions corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups are expected in the 1320-1000 cm⁻¹ region. lumenlearning.com

The presence of these characteristic bands provides strong evidence for the molecular structure of this compound.

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad, Strong
AlkylC-H Stretch2960 - 2850Strong, Sharp
EsterC=O Stretch1750 - 1735Strong, Sharp
Carboxylic AcidC=O Stretch1725 - 1700Strong, Sharp
Ester / Carboxylic AcidC-O Stretch1320 - 1000Medium to Strong

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₁₂O₄), the molecular weight is 160.17 g/mol . nih.govlookchem.com In an MS experiment, the molecule is ionized to form a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) is detected.

The mass spectrum would show a molecular ion peak at m/z = 160. The fragmentation pattern, resulting from the breakdown of the molecular ion, offers valuable structural clues. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and carboxylic acid groups. Expected fragment ions include:

[M - CH₃CO]⁺ (m/z = 117): Loss of an acetyl radical.

[M - COOH]⁺ (m/z = 115): Loss of the carboxyl radical.

[M - CH₃COOH]⁺ (m/z = 100): Loss of a neutral acetic acid molecule.

[CH₃CO]⁺ (m/z = 43): The acylium ion from the acetyl group, which is often a prominent peak.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. docbrown.info

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNeutral Loss
160[C₇H₁₂O₄]⁺Molecular Ion (M⁺)
117[C₅H₉O₃]⁺•CH₃CO
115[C₆H₁₁O₂]⁺•COOH
100[C₅H₈O]⁺•CH₃COOH
57[C₄H₉]⁺CH₃COO• and CO₂
45[COOH]⁺C₆H₁₁O•
43[CH₃CO]⁺C₅H₉O₃•

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used.

HPLC is the method of choice for assessing the purity of non-volatile or thermally sensitive compounds like this compound. chemrevlett.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this analysis. researchgate.net

In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which is non-polar. The mobile phase would consist of a polar mixture, such as water buffered with an acid (e.g., phosphoric acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. cnrs.fr Detection is commonly performed using a UV detector, typically at a low wavelength around 210-225 nm, as the molecule lacks a strong chromophore. researchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. chemrevlett.com

Table 4: Typical RP-HPLC Parameters for Analysis

ParameterTypical Condition
ColumnC18, e.g., 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid or Phosphate (B84403) Buffer (pH ~3)
Mobile Phase BAcetonitrile or Methanol
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min researchgate.net
Column Temperature30 °C researchgate.net
DetectionUV/DAD at 210-225 nm researchgate.net
Injection Volume10 µL

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the thermal instability of the carboxylic acid group, which can lead to poor peak shape and degradation. jfda-online.com To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz

Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester. gcms.cz

Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. Silylated derivatives are generally more volatile and stable. gcms.cz

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column (e.g., a non-polar DB-5 or similar). The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on their unique mass spectra. mdpi.com This technique is highly sensitive and specific, making it excellent for identifying trace-level volatile or semi-volatile impurities after they have been appropriately derivatized.

Table 5: Example Derivatization Reaction for GC-MS Analysis

Reaction TypeReagentDerivative FormedBenefit
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)This compound, TMS esterIncreases volatility and thermal stability for GC analysis. gcms.cz
EsterificationMethanol with HCl catalystMethyl 3-(acetyloxy)-2,2-dimethylpropanoateForms a stable, volatile ester suitable for GC. gcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely utilized analytical technique for monitoring the progress of chemical reactions. researchgate.netresearchgate.net Its simplicity and efficiency make it an invaluable tool in synthetic organic chemistry for qualitatively assessing the consumption of starting materials and the formation of products. researchgate.netrsc.org In the context of the synthesis of this compound, TLC is instrumental for tracking the conversion of the starting material, 3-hydroxy-2,2-dimethylpropanoic acid.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). researchgate.net As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the stationary phase and thus travel shorter distances, leading to a lower Rƒ value.

For the synthesis of this compound from 3-hydroxy-2,2-dimethylpropanoic acid, the progress of the reaction can be monitored by spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals. The starting material, being a carboxylic acid with a hydroxyl group, is significantly more polar than the product, which is an ester. This difference in polarity allows for a clear separation on the TLC plate.

A typical TLC analysis for monitoring this esterification reaction would involve the following hypothetical procedure:

Plate Preparation: A silica gel TLC plate is used as the stationary phase. A baseline is lightly drawn with a pencil near the bottom of the plate.

Spotting: Using a capillary tube, a small spot of the initial reaction mixture (t=0) is applied to the baseline. As the reaction proceeds, subsequent samples are taken at regular intervals and spotted alongside the initial spot. It is also good practice to spot the pure starting material and, if available, the pure product as standards for comparison.

Development: The TLC plate is placed in a sealed chamber containing a suitable mobile phase. A common solvent system for separating acids and esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The ratio can be optimized to achieve good separation. For instance, a mobile phase of hexane:ethyl acetate (3:1) could be employed.

Visualization: After the solvent front has moved up the plate, the plate is removed from the chamber and the solvent front is marked. The plate is then dried. Since the starting material and product are not colored, a visualization method is required. This is commonly achieved by using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent. A common stain for this type of compound is potassium permanganate (B83412) solution, which reacts with the hydroxyl group of the starting material to produce a colored spot. The ester product will be less reactive or unreactive to this stain.

Interpretation: The Rƒ values for the starting material and the product are calculated using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front). The starting material, 3-hydroxy-2,2-dimethylpropanoic acid, will have a lower Rƒ value compared to the less polar product, this compound. As the reaction progresses, the intensity of the spot corresponding to the starting material will decrease, while the intensity of the spot for the product will increase. The reaction is considered complete when the spot for the starting material is no longer visible.

The following interactive table provides hypothetical Rƒ values for the starting material and product in a typical TLC system for monitoring the esterification reaction.

CompoundMobile Phase (Hexane:Ethyl Acetate, 3:1)Visualization MethodHypothetical Rƒ Value
3-hydroxy-2,2-dimethylpropanoic acidHexane:Ethyl Acetate (3:1)Potassium Permanganate0.35
This compoundHexane:Ethyl Acetate (3:1)Potassium Permanganate0.65

The use of TLC in conjunction with techniques like densitometry can also allow for semi-quantitative analysis of the reaction progress. researchgate.netnih.gov However, for precise quantitative measurements, other chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are generally preferred. Nevertheless, for rapid and routine reaction monitoring at the bench, TLC remains an indispensable and efficient method. nih.gov

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

The three-dimensional structure and conformational landscape of 3-(acetyloxy)-2,2-dimethylpropanoic acid are crucial for understanding its chemical behavior and interactions. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. nih.gov

Key dihedral angles that define the conformation of this compound include the orientation of the carboxylic acid hydrogen (O=C-O-H) and the rotation of the acetyloxy group. Computational studies on related molecules suggest that DFT methods, such as B3LYP and M06-2X, with appropriate basis sets like 6-311++G(d,p), can accurately model these conformational preferences. nih.govresearchgate.net These calculations can elucidate the energetic barriers between different conformers and the likelihood of their existence.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Expected Influence on Stability
O=C-O-H (Carboxylic Acid) Defines the orientation of the acidic proton. Can participate in intramolecular hydrogen bonding, stabilizing certain conformers.
C-C-O-C (Ester Linkage) Governs the spatial arrangement of the acetyloxy group. Steric interactions with the dimethyl groups can restrict rotation.

This table is generated based on general principles of conformational analysis and data from related molecules; specific values for this compound would require a dedicated computational study.

Theoretical Analysis of Reaction Mechanisms and Transition States

The Baeyer-Villiger oxidation is a key reaction for the synthesis of esters from ketones. wikipedia.org The formation of this compound can be envisaged through the Baeyer-Villiger rearrangement of a suitable ketone precursor, such as 1-hydroxy-3,3-dimethyl-2-butanone, followed by acetylation. Computational studies, particularly using DFT, have been pivotal in elucidating the mechanism of this rearrangement. tru.carsc.org

The reaction proceeds via the formation of a Criegee intermediate, which is formed by the nucleophilic attack of a peroxy acid on the carbonyl carbon of the ketone. nih.gov The subsequent step involves the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom of the peroxide, which is considered the rate-determining step. wikipedia.org Theoretical calculations have shown that the migratory aptitude of different groups (e.g., tertiary alkyl > secondary alkyl > primary alkyl) is related to their ability to stabilize the partial positive charge that develops in the transition state. organic-chemistry.org

For the Baeyer-Villiger oxidation of a precursor to this compound, computational studies can model the entire reaction pathway, including the structures of the reactants, transition states, intermediates, and products. researchgate.net By calculating the activation energies for the migration of different groups, the regioselectivity of the reaction can be predicted. DFT methods like B3LYP and MPWB1K have been successfully used to model the Baeyer-Villiger rearrangement, showing good agreement with experimental results. tru.ca These studies often reveal that the reaction can be catalyzed by an acid, which lowers the activation barrier of the initial addition step. nih.gov

This table represents typical parameters obtained from DFT studies of the Baeyer-Villiger reaction and is for illustrative purposes.

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com These predictions can aid in the structural elucidation and characterization of this compound.

To predict the IR spectrum, DFT calculations are used to determine the vibrational frequencies and their corresponding intensities. niscpr.res.in The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which accounts for anharmonicity and other systematic errors in the calculations. researchgate.net DFT functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions of vibrational spectra for organic molecules. nih.gov

For the prediction of NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed within the DFT framework. dergipark.org.tr This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted NMR chemical shifts is sensitive to the chosen DFT functional and basis set. nih.gov Such calculations can help in assigning the signals in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. nih.gov

Table 3: Representative Predicted Spectroscopic Data for a Carboxylic Acid Derivative using DFT

Spectroscopic Data Predicted Value Range Corresponding Functional Group/Atom
IR Frequency (C=O, Carboxylic Acid) 1700-1750 cm⁻¹ Carbonyl stretch of the COOH group.
IR Frequency (C=O, Ester) 1730-1760 cm⁻¹ Carbonyl stretch of the O-C=O group.
¹H NMR Chemical Shift (COOH) 10-13 ppm Proton of the carboxylic acid group.

These values are typical ranges for the specified functional groups and are for illustrative purposes. Precise predictions for this compound would necessitate a specific DFT study.

Mechanistic Biological Studies of 3 Acetyloxy 2,2 Dimethylpropanoic Acid Derivatives

In Vitro Antiproliferative Activity and Cellular Effects

Inhibition of Cancer Cell Proliferation (e.g., HCT-116 cells)

Derivatives of 2,2-dimethylpropanoic acid, particularly the butyrate prodrug pivaloyloxymethyl butyrate (AN-9), have demonstrated significant antiproliferative activity against a variety of cancer cells in vitro. aacrjournals.org The active metabolite, butyrate, effectively inhibits the growth of human colon cancer cell lines, including HCT-116, HT-29, and Caco-2. mdpi.com The efficacy of butyrate's inhibitory action is specific to the cell type, with studies showing it has the greatest effect on HCT-116 cells. mdpi.com

The half-maximal inhibitory concentration (IC50) for butyrate in HCT-116 cells highlights a time-dependent effect on cell proliferation. Research has established specific IC50 values at various time points, demonstrating the compound's potent ability to suppress cancer cell growth. mdpi.com For instance, in HCT-116 cells, the IC50 values for butyrate were determined to be 1.14 mM at 24 hours, 0.83 mM at 48 hours, and 0.86 mM at 72 hours. mdpi.com The prodrug AN-9 has been shown to be more potent than butyric acid in its anticancer activities. nih.govnih.gov Butyrate treatment has also been found to inhibit the expression of thymidylate synthase in colorectal cancer cells, a key enzyme in DNA synthesis, which contributes to its antiproliferative effects. mdpi.com

Table 1: IC50 Values of Butyrate on HCT-116 Cell Proliferation

Time Point IC50 (mM)
24 hours 1.14 mdpi.com
48 hours 0.83 mdpi.com

Induction of Apoptosis and Nuclear Disintegration in Cancer Cells

A primary mechanism through which 2,2-dimethylpropanoic acid derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The prodrug AN-9 and its active form, butyric acid, have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.govnih.gov This process is characterized by classic apoptotic features, including cellular and nuclear morphological changes. nih.gov

The induction of apoptosis is dependent on both the concentration of the compound and the duration of exposure. nih.gov Studies have shown that AN-9 induces apoptosis at lower concentrations and after shorter exposure times compared to butyric acid. nih.gov Mechanistically, this process is associated with a reduction in the expression of the anti-apoptotic protein Bcl-2. nih.gov In colon cancer cells, butyrate's ability to inhibit cell growth is directly linked to its potential to induce apoptosis. mdpi.com It leads to genomic DNA fragmentation in HCT-116 cells, a hallmark of late-stage apoptosis. researchgate.net Furthermore, butyrate can promote apoptosis through the activation of cysteine proteases, specifically caspase-3. aacrjournals.org

Selective Cytotoxicity Towards Cancerous Cell Lines (e.g., vs. HEK-293 cells)

An important characteristic of a potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Derivatives of 2,2-dimethylpropanoic acid have demonstrated such selective cytotoxicity. For example, butyrate inhibits the proliferation of cancerous HCT-116 colon cells to a significantly greater extent than it does non-cancerous NCM460 colon cells. researchgate.net

This selectivity may be attributed to differential effects on key cellular signaling pathways. In non-cancerous NCM460 cells, butyrate was found to increase the phosphorylation of extracellular-regulated kinase 1/2 (ERK1/2), a survival signal. researchgate.net Conversely, in cancerous HCT-116 cells, it decreased the levels of phosphorylated ERK1/2. researchgate.net This opposing effect on survival signaling pathways may explain the heightened sensitivity of cancerous colon cells to butyrate compared to their non-cancerous counterparts. researchgate.net While direct comparative studies on HCT-116 versus the commonly used non-cancerous human embryonic kidney (HEK-293) cell line for these specific derivatives are not extensively documented, the data from NCM460 cells strongly suggest a favorable therapeutic window. researchgate.net

Molecular Mechanism of Action Investigations

Role in Histone Deacetylase (HDAC) Inhibition

The molecular mechanism underlying the biological effects of pivaloyloxymethyl butyrate (AN-9) is primarily attributed to its active metabolite, butyrate, which is a well-established inhibitor of histone deacetylases (HDACs). aacrjournals.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (hyperacetylation), which alters chromatin structure and reactivates the expression of a subset of genes. nih.gov

This inhibition of HDAC activity is a key driver of the antiproliferative, pro-apoptotic, and differentiation-inducing effects observed in cancer cells. nih.gov Interestingly, HDAC inhibition by butyrate affects the expression of only about 2% of mammalian genes. nih.gov A proposed model for its action involves the transcriptional activation of the cyclin-dependent kinase inhibitor p21 gene. researchgate.netnih.gov The resulting p21 protein inhibits cyclin-dependent kinases, leading to cell cycle arrest. nih.gov Depending on the cellular context, this cell cycle arrest can then lead the cell down either a differentiation or an apoptotic pathway. nih.gov

Interaction with Molecular Chaperone Pathways (e.g., HSP90 and TRAP1)

Molecular chaperones like Heat Shock Protein 90 (HSP90) and its mitochondrial paralog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), are critical for maintaining protein homeostasis and are often exploited by cancer cells to support their survival and growth. nih.govnih.gov HSP90 is responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins involved in cell growth and progression. nih.gov TRAP1, located in the mitochondria, plays a crucial role in regulating mitochondrial metabolism and protecting cells from oxidative stress. nih.govmdpi.com

While the inhibition of molecular chaperones is a validated strategy in cancer therapy, the direct interaction of 3-(Acetyloxy)-2,2-dimethylpropanoic acid derivatives, such as pivaloyloxymethyl butyrate, with HSP90 or TRAP1 pathways is not well-documented in the current scientific literature. The primary mechanism of action for this class of compounds is understood to be through HDAC inhibition. aacrjournals.orgnih.gov However, given the central role of HSP90 and TRAP1 in cancer cell biology, investigating potential secondary or off-target effects of these derivatives on chaperone pathways could be a future area of research to fully elucidate their anticancer mechanisms.

Structure-Activity Relationship (SAR) Studies on Derivatized Analogs

The structure-activity relationship (SAR) of this compound derivatives, while not extensively documented in dedicated public studies, can be inferred from the well-established SAR of other arylpropionic acid analogs, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is highly dependent on the specific arrangement and nature of their chemical substituents. Key modifications typically involve the acidic moiety, the alkyl chain, and the aromatic or aliphatic core. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a critical feature for the biological activity of many propionic acid derivatives, often playing a crucial role in binding to target enzymes such as cyclooxygenases (COX). ijpsr.comhumanjournals.com Modification of this group generally leads to a decrease in anti-inflammatory activity. However, derivatization of the carboxylate can sometimes enhance activity or reduce side effects. humanjournals.com For instance, converting the carboxylic acid to an ester or an amide can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Modification Effect on Biological Activity
EsterificationMay act as a prodrug, improving oral bioavailability.
AmidationCan alter binding affinity and reduce gastric irritation. orientjchem.org
Replacement with other acidic groups (e.g., tetrazole)Generally results in lower activity. ijpsr.com

Impact of the Alkyl Chain Substituents

Substitutions on the propionic acid backbone can have a profound effect on activity. A hallmark of many active arylpropionic acids is the presence of a methyl group on the alpha-carbon (the carbon adjacent to the carboxylic acid). slideshare.net9afi.comquizlet.compharmacy180.com

Modification Effect on Biological Activity
α-Methyl substitutionGenerally increases anti-inflammatory activity. slideshare.net9afi.comquizlet.compharmacy180.com
Stereochemistry of α-methyl groupThe (S)-enantiomer is often the more active form. humanjournals.comslideshare.net
Increasing the length of the alkyl chainCan lead to a decrease in activity. slideshare.netpharmacy180.com

Role of the Core Structure

Modification of a Hypothetical Aryl Analog Effect on Biological Activity
Introduction of a lipophilic group on the aromatic ringCan enhance binding to the active site of target enzymes.
Halogen substitution on the aromatic ringMay increase potency. quizlet.com
Introduction of a keto groupAs seen in ketoprofen, this can confer high activity. slideshare.net

The table below summarizes the general SAR principles observed in related arylpropionic acid derivatives, which can serve as a predictive framework for the derivatized analogs of this compound.

Structural Feature General Observation Example from a known NSAID
Acidic Center A carboxylic acid or a group that can be metabolized to it is often essential. slideshare.netpharmacy180.comIbuprofen, Naproxen
α-Substituent A methyl group at the α-position to the carboxyl group generally enhances activity. slideshare.net9afi.comquizlet.compharmacy180.comIbuprofen, Ketoprofen
Aromatic/Core Moiety The size and nature of this group, along with its substituents, dictate potency and selectivity.The isobutylphenyl group in Ibuprofen; the methoxy-naphthalene in Naproxen. slideshare.net
Linker The distance between the acidic center and the core structure is critical; typically a single carbon separation is optimal. slideshare.netpharmacy180.comAll profens

Applications in Advanced Organic Synthesis and Precursor Development

Role as an Intermediate in Fine Chemical Synthesis

As an intermediate, 3-(acetyloxy)-2,2-dimethylpropanoic acid is primarily utilized for its bifunctional nature, allowing for sequential chemical modifications.

While direct applications of this compound in final drug structures are not extensively documented in publicly available research, its structural motif is relevant. The core structure, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid), which is readily obtained from the de-acetylation of this compound, is a component in more complex molecules with therapeutic potential. chemsrc.combiosynth.com For instance, derivatives of 3-hydroxy-2,2-dimethylpropanoic acid have been synthesized and investigated for their biological activities. acs.orgresearchgate.net The acetylated form serves as a protected version of the hydroxypivalic acid, allowing chemists to perform reactions on the carboxylic acid group without interference from the hydroxyl group. Subsequently, the acetyl group can be removed under controlled conditions to reveal the hydroxyl group for further functionalization. This strategy is fundamental in the multi-step synthesis of complex pharmaceutical compounds.

The primary industrial role of this compound is as a precursor to 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). atamanchemicals.comlookchem.com Hydrolysis of the acetyl group yields hydroxypivalic acid, a compound with significant industrial applications. biosynth.com Hydroxypivalic acid is noted for its thermal stability, which is a desirable characteristic for many industrial processes. atamanchemicals.com It serves as a key starting material in the production of various polymers and resins.

Table 1: Industrial Precursor Relationships

Precursor Compound Resulting Industrial Chemical Key Transformation

This table illustrates the role of this compound as a direct precursor to hydroxypivalic acid.

Development of Functionalized Materials

The neopentyl structure within this compound imparts unique properties to materials, such as thermal stability and resistance to hydrolysis.

The de-acetylated form, 3-hydroxy-2,2-dimethylpropanoic acid, is a valuable monomer in the synthesis of polyesters and other polymers. google.com The presence of both a hydroxyl and a carboxylic acid group allows it to undergo polycondensation reactions. The gem-dimethyl group on the alpha-carbon provides steric hindrance, which can enhance the thermal and chemical stability of the resulting polymer. These polyesters may find use in applications such as compostable 3D printing materials. google.com While direct polymerization of this compound is less common, its role as a stable precursor to the hydroxy acid monomer is crucial for the synthesis of these advanced polymers. lookchem.com

The modification of biomaterials to enhance their properties or to introduce new functionalities is a significant area of research. While specific examples detailing the use of this compound in bioconjugation are sparse, the underlying chemistry is relevant. Carboxylic acids are commonly used to link molecules to amine groups on proteins or other biomaterials. The neopentyl core could serve as a stable, hydrophobic linker. Furthermore, its derivative, 3-hydroxy-2,2-dimethylpropanoic acid, is mentioned in the context of materials for additive manufacturing, which can include biomaterials. google.com The use of natural biomaterials and polymers is of growing importance in creating systems for targeted drug delivery. researchgate.net The principles of conjugating small molecules to these systems are well-established, and the reactive handles on this compound and its derivatives are suitable for such applications.

Table 2: Mentioned Compound Names

Compound Name
This compound
3-hydroxy-2,2-dimethylpropanoic acid
Acetoxypivalic acid
Propionic acid

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of 3-(Acetyloxy)-2,2-dimethylpropanoic acid typically involves the acetylation of its precursor, 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid). Research is now moving towards more efficient and environmentally benign synthetic routes.

Conventional and Emerging Synthesis:

The acetylation of 3-hydroxy-2,2-dimethylpropanoic acid can be achieved using reagents like acetic anhydride (B1165640). rsc.orgrsc.org A similar transformation has been reported in the synthesis of derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, where the hydroxyl group is converted to an acetate (B1210297). rsc.org

In an industrial context, the esterification of hydroxypivalic acid with a neopentyl glycol by-product stream using an acidic catalyst like sulfuric acid or an acidic resin is a known process. google.com This highlights a pathway that could be adapted for the production of this compound.

Green Chemistry and Biocatalysis:

Emerging research emphasizes the use of greener methodologies. One promising area is the application of biocatalysis. Baeyer-Villiger monooxygenases (BVMOs), for instance, are enzymes capable of converting ketones into esters. nih.gov These enzymes have been used to synthesize 3-acetoxypropionates from alkyl levulinates, which are key intermediates for 3-hydroxypropionic acid. nih.gov This biocatalytic approach, which uses molecular oxygen and produces water as a byproduct, offers a sustainable alternative to traditional chemical oxidation. nih.gov While not yet specifically applied to this compound, this enzymatic technology represents a significant future direction for its synthesis.

Chemoenzymatic strategies, which combine the selectivity of enzymes with the diversity of chemical reactions, are also gaining traction for producing complex molecules. rjeid.com Such methods could simplify the synthesis of this compound and its derivatives, offering high yields under mild conditions. rjeid.com

Flow Chemistry:

Continuous flow chemistry presents another frontier for the synthesis of this compound. This technology allows for rapid and safe reactions in a continuous stream, which can be particularly advantageous for handling potentially hazardous reagents and for scaling up production. google.com

Synthetic Approach Precursors Key Reagents/Catalysts Potential Advantages
Acetylation 3-hydroxy-2,2-dimethylpropanoic acidAcetic anhydrideWell-established method
Esterification Hydroxypivalic acid, Neopentyl glycolSulfuric acid, Acidic resinIndustrial applicability
Biocatalysis (potential) Ketone precursorsBaeyer-Villiger monooxygenases (BVMOs)Green, high selectivity
Chemoenzymatic (potential) VariousEnzymes and chemical reagentsHigh efficiency, mild conditions

Advanced Spectroscopic and Analytical Characterization Techniques

The structural elucidation and purity assessment of this compound rely on a suite of advanced spectroscopic and analytical methods. While a specific comprehensive analysis of this compound is not widely published, data from its parent compound, 3-hydroxy-2,2-dimethylpropanoic acid, and other short-chain carboxylic acids provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. For a related compound, 2,2-dimethylhexanoic acid, the ¹H NMR spectrum shows characteristic signals for the methyl protons and the protons of the alkyl chain. nih.gov For this compound, one would expect to see distinct signals for the acetyl methyl group, the gem-dimethyl groups, the methylene (B1212753) group adjacent to the ester, and the carboxylic acid proton.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum of butanoic acid, for example, shows a characteristic molecular ion peak and various fragment ions that provide structural information. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 160.17. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of the parent compound, 3-hydroxy-2,2-dimethylpropanoic acid, shows characteristic absorption bands for the hydroxyl and carboxyl groups. google.com For this compound, one would anticipate strong carbonyl stretching bands for both the carboxylic acid and the ester functionalities, as well as C-O stretching bands.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a key technique for the purification and analysis of carboxylic acids. For instance, 2,2-dimethylpropanoic acid can be analyzed by reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. researchgate.net Similar methods would be applicable to this compound. Furthermore, derivatization with agents like 3-nitrophenylhydrazine (B1228671) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to improve the quantitation of short-chain carboxylic acids in biological fluids. googleapis.com

Technique Expected Observations for this compound
¹H NMR Signals for acetyl CH₃, gem-dimethyl (CH₃)₂, methylene (CH₂), and carboxylic acid (COOH) protons.
¹³C NMR Resonances for carbonyl carbons (ester and acid), quaternary carbon, methylene carbon, and methyl carbons.
Mass Spec (EI-MS) Molecular ion peak at m/z 160.17; fragmentation pattern showing loss of acetyl and carboxyl groups.
FTIR Strong C=O stretching bands (ester and carboxylic acid), C-O stretching bands, and broad O-H stretching for the carboxylic acid.
HPLC A single peak under appropriate reverse-phase conditions, allowing for purity assessment and quantification.

Deeper Insights into Biological Mechanisms and Target Identification

While research on the specific biological activities of this compound is limited, studies on its derivatives provide significant insights into its potential as a bioactive molecule. A notable area of investigation is in cancer research.

A series of methyl ester derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells. google.com These compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway. google.com Two compounds from this series, 7a and 7g, demonstrated high selectivity for TRAP1, which correlated with their superior anticancer activity. google.com

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as anticancer candidates with promising antioxidant properties. These compounds were shown to reduce the viability of A549 lung cancer cells and suppress their migration in vitro. The study suggests that these derivatives can target multiple cellular mechanisms in a structure-dependent manner.

These findings suggest that the 3-hydroxy-2,2-dimethylpropanoic acid scaffold and its acetylated form could serve as a basis for the development of new therapeutic agents. Future research will likely focus on elucidating the precise molecular targets and signaling pathways affected by this compound and its analogues.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational tools are becoming indispensable in modern drug discovery and materials science for predicting the properties and activities of chemical compounds. For this compound and its derivatives, computational modeling can provide valuable insights into their structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. Such studies have been performed on carboxylic acid derivatives as HIV-1 integrase inhibitors, revealing that properties like polarizability and mass are influential in their inhibitory activity. rsc.org Similar QSAR models could be developed for derivatives of this compound to predict their potential anticancer or other biological activities based on their structural features.

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. In the study of the methyl ester derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid, molecular docking was used to support the findings of their antiproliferative and apoptotic activity. google.com This approach can be instrumental in identifying potential biological targets for this compound and in designing more potent derivatives.

Predictive Modeling of Physicochemical Properties: Computational methods can also predict key physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area, which are crucial for drug development. For this compound, PubChem has computed several such properties. nih.gov These predictive models can guide the design of new analogues with improved pharmacokinetic profiles.

Computational Method Application to this compound Potential Insights
QSAR Correlating structural features of derivatives with biological activity.Identification of key structural motifs for desired activity.
Molecular Docking Predicting binding modes to potential biological targets (e.g., enzymes).Elucidation of mechanism of action and design of more potent inhibitors.
Predictive Modeling Calculation of physicochemical properties (e.g., logP, solubility).Optimization of pharmacokinetic properties for drug development.

Q & A

Q. What are the key synthetic routes for 3-(Acetyloxy)-2,2-dimethylpropanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of 2,2-dimethylpropanoic acid with acetyl chloride or acetic anhydride under acidic catalysis. Reaction optimization includes controlling temperature (e.g., 40–60°C) and using anhydrous conditions to avoid hydrolysis. Purification often involves solvent extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield discrepancies may arise from residual moisture or incomplete acylation; FT-IR or 1^1H-NMR can confirm ester formation by detecting the acetyloxy group (δ ~2.0 ppm for CH3_3) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H-NMR identifies the acetyloxy group (singlet at δ 2.0–2.1 ppm) and dimethyl groups (δ 1.2–1.4 ppm). 13^{13}C-NMR confirms the carbonyl (C=O) at ~170–175 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 173.1).
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.
  • Monitor airborne concentrations via gas chromatography if volatilized.
  • Store in sealed containers under inert gas (N2_2) to avoid ester hydrolysis.
  • Emergency measures: Rinse skin with water for 15 minutes; use eye wash stations immediately upon exposure. Safety data from structurally similar esters (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) recommend pH-neutral disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield variations often stem from kinetic vs. thermodynamic control in acylation. Use reaction monitoring (e.g., TLC or in-situ IR) to identify intermediates. For scale-up:
  • Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride).
  • Employ flow chemistry to enhance mixing and heat transfer.
  • Validate reproducibility via Design of Experiments (DoE) to test factors like temperature and catalyst loading .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC at timed intervals.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
  • Enzymatic Hydrolysis : Test esterase-mediated cleavage using LC-MS to detect propanoic acid derivatives. Reference protocols for similar esters (e.g., 3-Acetylthio-2-methylpropanoic acid) suggest pseudo-first-order kinetics modeling .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • DFT Calculations : Model the acetyloxy group’s electron-withdrawing effects on the carboxylic acid’s pKa_a (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Docking : Screen for interactions with target enzymes (e.g., cyclooxygenase) using AutoDock Vina.
  • SAR Studies : Compare with analogs like 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid to assess steric and electronic contributions .

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